2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
This compound features a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a 3-methyl group. The benzamide moiety at position 5 is further modified with a 2-methoxy substituent.
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-20-14-17(26-25(28)19-6-4-5-7-21(19)30-3)10-13-22(20)31-24(15)23(27)16-8-11-18(29-2)12-9-16/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGRIUDPWAUPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article summarizes the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on diverse scientific literature.
Synthesis
The synthesis of this compound involves several steps, including the formation of the benzofuran core and subsequent modifications to introduce the methoxy and benzamide functionalities. The general synthetic pathway is illustrated in the following table:
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclization | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone + α-bromo acetophenones + K2CO3 in acetonitrile | Benzofuran derivative |
| 2 | Acylation | Benzofuran derivative + 4-methoxybenzoyl chloride in DMF | Target compound |
Biological Activity
The biological activity of this compound has been evaluated through various assays, primarily focusing on its antiproliferative effects against cancer cell lines. The following data summarizes its effectiveness:
Antiproliferative Activity
The antiproliferative activity was assessed using IC50 values, defined as the concentration required to inhibit cell proliferation by 50%. The results are as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 4.6 ± 0.1 |
| CA-4 (Reference) | MCF-7 (Breast Cancer) | 180 ± 50 |
The presence of the methoxy group at the C-6 position of the benzofuran skeleton was found to be crucial for maintaining potent antiproliferative activity. Removal of this group resulted in a significant loss of activity, with IC50 values exceeding 10 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the benzofuran scaffold significantly influence biological activity. Key findings include:
- Methoxy Substitution : The presence of methoxy groups on both the benzofuran and benzamide moieties enhances biological activity.
- Benzoyl Moiety : The incorporation of a 4-methoxybenzoyl group is essential for optimal interaction with target proteins involved in cell proliferation .
Case Studies
Recent studies have highlighted the potential of similar compounds in clinical settings. For instance, derivatives with structural similarities have shown promising results in preclinical trials targeting tubulin polymerization pathways, which are critical for cancer cell division .
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
a. 4-tert-Butyl-N-[2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide (F267-0264)
- Molecular Formula: C28H27NO4
- Molecular Weight : 441.53 g/mol
- Key Difference : Replacement of the 2-methoxybenzamide with a 4-tert-butylbenzamide group.
- This modification may alter binding affinity in hydrophobic protein pockets .
b. 4-tert-Butyl-N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide (F267-0280)
- Molecular Formula: C27H24ClNO3
- Molecular Weight : 445.95 g/mol
- Key Difference : Substitution of the 4-methoxybenzoyl with a 4-chlorobenzoyl group.
- Impact : The electron-withdrawing chlorine atom may enhance electrophilic interactions in target binding but reduce metabolic stability compared to methoxy groups .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent (Benzoyl) | Molecular Weight (g/mol) | Key Property Change |
|---|---|---|---|
| Target Compound | 4-Methoxy | ~443* | Balanced solubility and reactivity |
| F267-0264 | 4-tert-Butyl | 441.53 | Increased hydrophobicity |
| F267-0280 | 4-Chloro | 445.95 | Enhanced electrophilicity |
*Estimated based on structural similarity.
Core Heterocycle Modifications
a. N-[2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Cyclohexanecarboxamide
b. Benzothiazole/Benzimidazole Derivatives (Compounds 1e, 1f, 1g)
- Examples: 1e: Benzothiazole core with chlorobenzylamino and methylpiperazinyl groups. 1f: Benzimidazole core with methylpiperazinylphenylamino and 2-methoxybenzamide.
- Key Difference : Heterocycle cores (benzothiazole/benzimidazole vs. benzofuran).
- Impact : Benzimidazole derivatives (e.g., 1f) exhibit lower melting points (~132°C vs. 210°C for benzooxazole analog 1g), suggesting reduced crystallinity and improved solubility. The benzofuran core in the target compound may offer intermediate properties, balancing bioavailability and stability .
Functional Group Variations in Benzamide Derivatives
a. 2-Methoxy-N-(2-Methoxyphenyl)Benzamide
- Key Difference : Simplified structure lacking the benzofuran core.
b. Thiazolidinone-Benzamide Hybrid ()
- Example : 2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]Benzamide
- Key Difference: Incorporation of a thiazolidinone ring and thioxo group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
